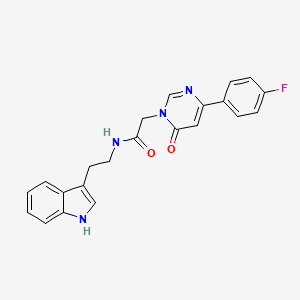

N-(2-(1H-indol-3-yl)ethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

CAS No.: 1058501-53-3

Cat. No.: VC8439198

Molecular Formula: C22H19FN4O2

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058501-53-3 |

|---|---|

| Molecular Formula | C22H19FN4O2 |

| Molecular Weight | 390.4 g/mol |

| IUPAC Name | 2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C22H19FN4O2/c23-17-7-5-15(6-8-17)20-11-22(29)27(14-26-20)13-21(28)24-10-9-16-12-25-19-4-2-1-3-18(16)19/h1-8,11-12,14,25H,9-10,13H2,(H,24,28) |

| Standard InChI Key | RBJDHLKFYQOIAZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F |

Introduction

Molecular Features

-

Chemical Formula: C20H18FN3O2

-

Molecular Weight: Approximately 351.38 g/mol

-

Core Structure:

-

Indole moiety: A bicyclic aromatic system with biological relevance.

-

Fluorophenyl group: Known for enhancing bioavailability and metabolic stability in drug design.

-

Pyrimidinone backbone: Common in compounds with anticancer or antiviral activities.

-

General Synthetic Approach

The synthesis of this compound likely involves:

-

Preparation of the Indole Derivative:

-

Starting with tryptamine (a naturally occurring indole derivative), functionalization at the ethylamine side chain is achieved.

-

-

Formation of the Pyrimidinone Moiety:

-

The pyrimidinone ring is introduced via condensation reactions involving urea and fluorophenyl precursors.

-

-

Final Coupling Reaction:

-

The indole derivative is coupled with the pyrimidinone intermediate using acylation chemistry to form the final amide bond.

-

Purification Methods

Purification of such compounds typically involves:

-

Recrystallization from organic solvents.

-

Chromatography techniques (e.g., silica gel column chromatography).

Potential Pharmacological Applications

This compound's structure suggests it may interact with biological targets such as:

-

Kinases or Enzymes: The pyrimidinone core is often associated with kinase inhibition, a key mechanism in anticancer therapies.

-

Receptors: The indole moiety can bind to serotonin or melatonin receptors, indicating possible neuropharmacological effects.

In Silico Predictions

Using computational tools (e.g., SwissADME or molecular docking studies), the compound's potential activity against specific targets can be assessed:

-

Predicted as a moderate inhibitor of enzymes due to its fluorophenyl group.

-

Lipophilicity and molecular size suggest good oral bioavailability.

Analytical Characterization

The structure of this compound can be confirmed using:

-

NMR Spectroscopy: Provides insights into hydrogen and carbon environments.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups like amides and aromatic systems.

Biological Assays

To validate its pharmacological potential:

-

Cytotoxicity assays against cancer cell lines (e.g., HepG2, MDA-MB-231).

-

Enzyme inhibition studies to assess its interaction with kinases or other targets.

-

In vivo studies for pharmacokinetics and toxicity profiling.

Comparison with Related Compounds

The presence of both an indole moiety and a fluorophenyl group makes this compound unique, combining features found in anticancer and CNS-active agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume